

(2-Morpholin-4-yl-phenyl)methanol chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Morpholin-4-yl-phenyl)methanol

Cat. No.: B1586617

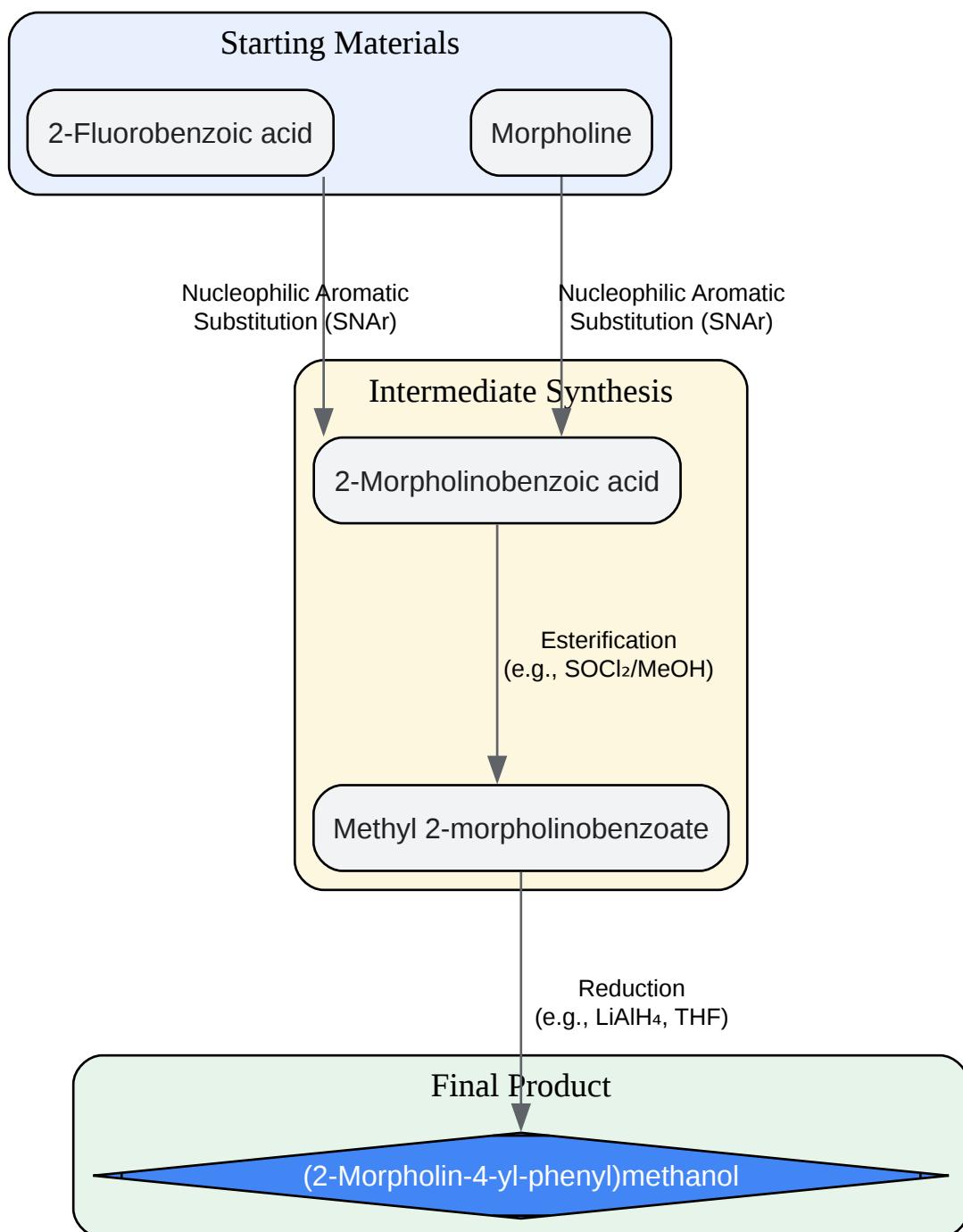
[Get Quote](#)

An In-depth Technical Guide to **(2-Morpholin-4-yl-phenyl)methanol**: A Core Scaffold for Modern Drug Discovery

Abstract: **(2-Morpholin-4-yl-phenyl)methanol** (CAS No. 465514-33-4) is a pivotal molecular fragment and synthetic building block in the field of medicinal chemistry. While not an end-product therapeutic agent itself, its unique structural arrangement, combining a phenylmethanol core with an ortho-substituted morpholine ring, offers a compelling platform for the development of novel drug candidates. The morpholine moiety is a well-established "privileged" structure, known to impart favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. This guide provides a comprehensive technical overview of the chemical properties, a robust proposed synthesis, anticipated analytical signatures, and the strategic application of this scaffold in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for creating next-generation therapeutics.

Chemical Identity and Physicochemical Properties

(2-Morpholin-4-yl-phenyl)methanol is a substituted aromatic alcohol. The ortho-positioning of the morpholine and methanol groups creates a specific steric and electronic environment that can be exploited in molecular design to achieve desired target engagement. Its identity and key properties are summarized below.


Property	Value	Source(s)
IUPAC Name	(2-morpholin-4-ylphenyl)methanol	[1]
CAS Number	465514-33-4	[2]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[2]
Molecular Weight	193.24 g/mol	[2]
Appearance	Solid	[2]
Canonical SMILES	C1COCCN1C2=CC=CC=C2C O	[1]
InChI Key	MYGVYNNRBQSAMIF- UHFFFAOYSA-N	[1]

Synthesis and Characterization

A specific, peer-reviewed synthesis for **(2-Morpholin-4-yl-phenyl)methanol** is not extensively documented in readily available literature, which is common for versatile building blocks. However, its synthesis can be reliably achieved through established and field-proven organometallic or reduction methodologies.

Proposed Synthetic Pathway

The most logical and efficient pathway for the synthesis of **(2-Morpholin-4-yl-phenyl)methanol** is the reduction of a corresponding carbonyl compound, such as 2-morpholinobenzaldehyde or a 2-morpholinobenzoic acid derivative. The reduction of the carboxylic acid ester is often preferred for its high yield and selectivity.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(2-Morpholin-4-yl-phenyl)methanol**.

Field-Proven Experimental Protocol: Reduction of Methyl 2-morpholinobenzoate

This protocol describes a standard, reliable procedure for the reduction of the methyl ester intermediate to the target primary alcohol. The causality behind this choice is the high efficiency and chemoselectivity of lithium aluminum hydride (LiAlH_4) for reducing esters to alcohols without affecting the aromatic ring.

Step 1: Reaction Setup

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
- Cool the suspension to 0 °C using an ice bath.

Step 2: Addition of Ester

- Dissolve Methyl 2-morpholinobenzoate (1.0 eq.) in anhydrous THF.
- Add the ester solution dropwise to the stirred LiAlH_4 suspension at 0 °C. The slow addition is critical to control the exothermic reaction.

Step 3: Reaction and Quenching

- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
- Once the reaction is complete, cool the flask back to 0 °C.
- Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH_4 used in grams. This specific sequence (Fieser workup) is crucial for generating a granular, easily filterable aluminum salt precipitate.

Step 4: Isolation and Purification

- Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®.
- Wash the filter cake thoroughly with additional THF or ethyl acetate.

- Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
- Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford **(2-Morpholin-4-yl-phenyl)methanol** as a solid.

Anticipated Spectroscopic Signature

While a complete official dataset is not published, the expected spectroscopic data can be reliably predicted based on the known effects of the functional groups and analysis of similar structures.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.40 - 7.20	m	4H	Aromatic protons (Ar-H)
~ 4.75	s	2H	Methylene protons (-CH ₂ OH)
~ 3.90	t, J ≈ 4.5 Hz	4H	Morpholine protons (-O-CH ₂ -)
~ 3.00	t, J ≈ 4.5 Hz	4H	Morpholine protons (-N-CH ₂ -)

| ~ 2.50 | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 152.0	Aromatic C (C-N)
~ 138.0	Aromatic C (C-CH ₂ OH)
~ 130.0 - 120.0	Aromatic C (Ar-CH)
~ 67.0	Morpholine C (-O-CH ₂)
~ 65.0	Methylene C (-CH ₂ OH)

| ~ 52.0 | Morpholine C (-N-CH₂) |

Infrared (IR) Spectroscopy

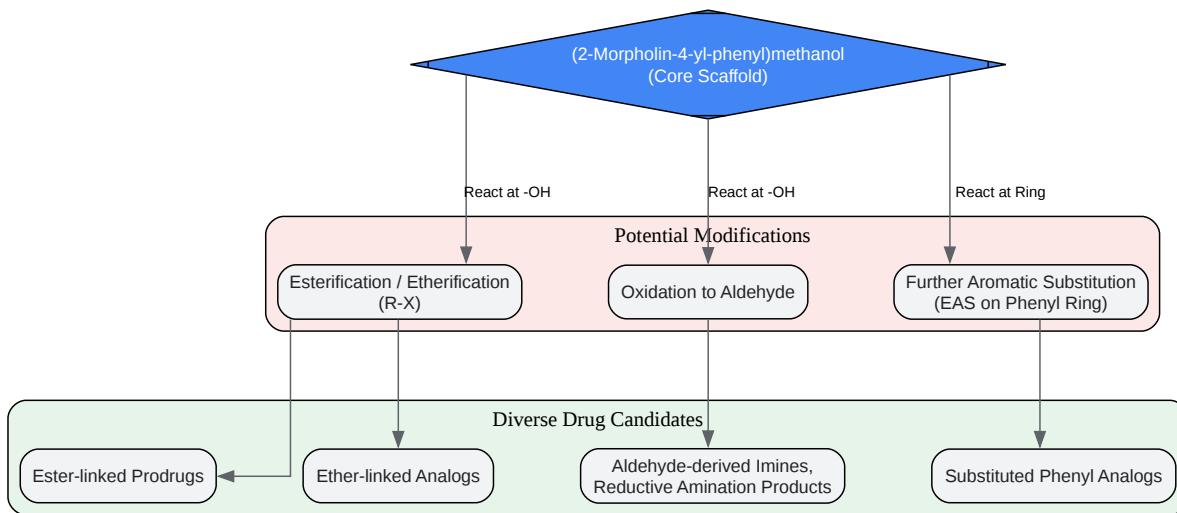
Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200 (broad)	O-H stretch (alcohol)
3050 - 3010	Aromatic C-H stretch
2980 - 2800	Aliphatic C-H stretch (CH ₂)

| ~ 1115 | C-O-C stretch (ether in morpholine) |

Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 193. The fragmentation pattern would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z = 176, or the benzylic cleavage to lose •CH₂OH, resulting in a fragment at m/z = 162.

Application as a Core Scaffold in Drug Development

The true value of **(2-Morpholin-4-yl-phenyl)methanol** lies in its application as a versatile synthetic intermediate.^{[2][7]} The morpholine ring is a "privileged" pharmacophore, meaning it is a structural motif that appears in drugs active against a range of biological targets.^{[8][9]}


The Strategic Value of the Morpholine Moiety

The incorporation of a morpholine ring into a drug candidate is a deliberate strategy to enhance its pharmacokinetic profile:

- Improved Solubility: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, improving aqueous solubility and facilitating formulation.
- Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile aliphatic amines.
- Favorable Geometry: It provides a rigid, chair-like conformation that can be used to orient other functional groups toward a target's binding pocket.

A Bifunctional Scaffold for Library Synthesis

(2-Morpholin-4-yl-phenyl)methanol offers two distinct points for chemical modification, making it an ideal scaffold for creating libraries of related compounds for screening.

[Click to download full resolution via product page](#)

Caption: Elaboration of the core scaffold into diverse drug candidates.

This bifunctionality allows chemists to systematically probe structure-activity relationships (SAR). For example, the hydroxyl group can be converted into a wide array of esters or ethers to explore interactions with one part of a receptor, while the aromatic ring can be further functionalized (e.g., via halogenation or nitration followed by reduction) to probe a different region. This compound is a key starting point for developing inhibitors of kinases, proteases, and other enzyme classes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Safety and Handling

No specific toxicology data for **(2-Morpholin-4-yl-phenyl)methanol** is available. However, based on related morpholine and phenylmethanol structures, it should be handled with standard laboratory precautions.

- Hazard Classification: Assumed to be a potential skin and eye irritant. A related compound, [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride, is classified as causing serious eye damage.[\[13\]](#)
- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(2-Morpholin-4-yl-phenyl)methanol is a strategically important molecule in medicinal chemistry. Its value is not in its own biological activity, but in its role as a versatile, "drug-like" scaffold. The presence of the privileged morpholine moiety combined with a reactive benzyl alcohol handle provides an ideal platform for the efficient synthesis of compound libraries. Researchers in drug development can leverage this building block to accelerate the discovery of novel therapeutics across a wide range of disease areas, from oncology to infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - [2-(morpholin-4-yl)phenyl]methanol (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 2. targetmol.com [targetmol.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. biocat.com [biocat.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [(2-Morpholin-4-yl-phenyl)methanol chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586617#2-morpholin-4-yl-phenyl-methanol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com